Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride
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Overview
Description
Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design for improving the selectivity and binding affinity of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the spirocyclic structure.
Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the spirocyclic amine with tert-butyl chloroformate under basic conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid. This step is often performed to improve the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carbamate group into an amine, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for designing new drugs. It can be used to develop inhibitors or modulators of specific biological targets.
Biological Studies: Researchers can use the compound to study its effects on various biological systems, including its potential as a therapeutic agent.
Pharmaceutical Research: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Chemical Biology: The compound can serve as a tool for probing biological pathways and understanding the mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for high binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, thereby affecting various biological pathways. Detailed studies on its binding interactions and effects on cellular processes are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-azaspiro[4.4]nonan-4-yl)carbamate: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atom within the spirocyclic ring.
Tert-butyl N-(2-azaspiro[4.4]nonan-6-yl)carbamate: Another similar compound with a different position of the nitrogen atom.
Uniqueness
Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride is unique due to its specific spirocyclic structure and the position of the nitrogen atom. This configuration can result in distinct biological activities and binding properties compared to other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-5-4-6-13(10)7-8-14-9-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDWVSLNWXFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC12CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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